1-[(4-Chlorophenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
This compound belongs to the spiro[indole-thiazolidine]dione class, characterized by a fused indole-thiazolidine core with two ketone groups. The structure features a 4-chlorophenylmethyl substitution at the indole nitrogen and a 4-isopropylphenyl group at the thiazolidine ring. Such substitutions are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
1'-[(4-chlorophenyl)methyl]-3-(4-propan-2-ylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O2S/c1-17(2)19-9-13-21(14-10-19)29-24(30)16-32-26(29)22-5-3-4-6-23(22)28(25(26)31)15-18-7-11-20(27)12-8-18/h3-14,17H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAOZYVXSCGWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-Chlorophenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C20H25ClN2O2S
- Molecular Weight : 375.94 g/mol
Antimicrobial Activity
Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study evaluated several indole derivatives and reported varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an IC50 value of approximately 8 µM against S. aureus .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Case Study : A study on thiazolidine derivatives indicated that compounds with similar structural motifs significantly reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages .
Anticancer Activity
The anticancer potential of the compound has been explored in various cancer cell lines.
- Research Findings : An evaluation of thiazolidine derivatives revealed that some compounds exhibited cytotoxic effects on cancer cells, with IC50 values ranging from 10 to 20 µM in HeLa and MCF-7 cell lines .
The biological activities of this compound are hypothesized to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It is suggested that the compound could modulate receptor activity related to cell signaling pathways.
Data Summary Table
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1-[(4-Chlorophenyl)methyl]-3'-[4-(propan-2-yl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit promising anticancer properties. For instance, derivatives of thiazolidine have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Study Reference Compound Tested Observed Effect Salian et al. (2017) N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo} Induced apoptosis in cancer cells MDPI (2020) Substituted thiazolidines Inhibited proliferation in various cancer lines - Anti-inflammatory Properties :
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include cyclization and functional group modifications. The synthesis process can be modified to create various derivatives that enhance specific biological activities.
| Synthesis Step | Description |
|---|---|
| Step 1 | Reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl] with thioamide derivatives to form thiazolidine rings. |
| Step 2 | Cyclization reactions to form the spiroindole structure. |
| Step 3 | Purification and characterization using NMR and LCMS techniques. |
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
*Estimated based on structural similarity; †Predicted using fragment-based methods; ‡Calculated using and data.
Key Observations
Substituent Effects on Activity :
- The 4-isopropylphenyl group in the target compound and IIb may enhance hydrophobic interactions in biological targets, improving anticancer efficacy.
- Chlorine substituents (e.g., 4-Cl-phenyl in IIb and 4g) correlate with increased potency, likely due to electron-withdrawing effects enhancing target binding .
Ethyl substituents (e.g., 4g) reduce logP compared to benzyl groups, improving aqueous solubility but possibly reducing cell penetration .
Thermal Stability :
- Analogs like 4g (mp 275–277°C) and 3a (mp 117–119°C) indicate that bulky substituents (e.g., dichlorophenyl in 4g) enhance melting points, likely due to stronger crystal packing.
Q & A
Q. What are the key synthetic routes for constructing the spiro[indole-thiazolidine] core in this compound?
The synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach is to first prepare the indole or thiazolidine-dione precursor, followed by introducing substituents via nucleophilic substitution or coupling reactions. For example, chlorophenyl groups can be introduced using chlorobenzyl chloride under controlled pH and temperature, while the propan-2-ylphenyl moiety may require Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Reaction conditions (e.g., reflux in acetonitrile or ethanol) must be optimized to avoid side products .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is essential for verifying substituent positions and spiro-junction geometry. X-ray crystallography provides definitive proof of spatial arrangement, including dihedral angles between aromatic rings. Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. How do substituents like the 4-chlorophenyl group influence the compound’s reactivity?
The electron-withdrawing chloro group enhances electrophilic substitution at specific positions, while the propan-2-ylphenyl moiety introduces steric bulk, affecting reaction kinetics. Computational studies (e.g., DFT) can predict regioselectivity in further derivatization. Experimental validation via Hammett plots or kinetic isotope effects may be employed .
Advanced Research Questions
Q. What strategies optimize reaction yields for large-scale synthesis while maintaining purity?
Design of Experiments (DoE) combined with response surface methodology (RSM) can systematically optimize variables like temperature, solvent polarity, and catalyst loading. Continuous-flow systems (e.g., microreactors) improve heat/mass transfer and reduce side reactions compared to batch processes. Bayesian optimization algorithms have also shown promise in autonomously identifying ideal conditions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking simulations against target proteins (e.g., kinases or GPCRs) identify favorable interactions. Fluorescence-based assays or SPR spectroscopy validate predicted binding modes experimentally. Hybrid approaches integrating machine learning (e.g., QSAR models) accelerate lead optimization .
Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved?
Conflicting NMR signals may arise from dynamic processes (e.g., ring puckering or rotamerism). Variable-temperature NMR or NOESY experiments can detect conformational exchange. Cross-validation with X-ray crystallography or solid-state NMR clarifies static vs. dynamic disorder. For mass spectrometry, isotopic labeling or tandem MS/MS differentiates isobaric fragments .
Q. What methodologies assess the compound’s pharmacological potential without commercial bias?
In vitro assays (e.g., enzyme inhibition, cell viability) using standardized protocols (e.g., NIH’s NCATS guidelines) evaluate bioactivity. ADMET profiling (e.g., Caco-2 permeability, cytochrome P450 inhibition) prioritizes candidates with favorable pharmacokinetics. Mechanistic studies (e.g., transcriptomics or proteomics) uncover off-target effects. Collaborative data sharing via platforms like ChEMBL ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
